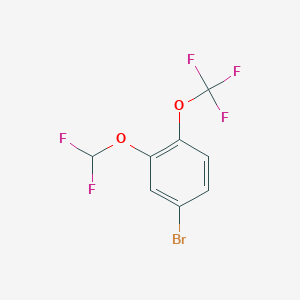![molecular formula C10H6BrF2NO2 B1447425 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid CAS No. 1806060-93-4](/img/structure/B1447425.png)
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid
Descripción general
Descripción
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid (2-BCDFPAA) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. In addition, 2-BCDFPAA has been used in the synthesis of various small molecules, including those used in medical applications. It has also been used in the synthesis of dyes, fluorescent probes, and other compounds.
Aplicaciones Científicas De Investigación
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various small molecules, including those used in medical applications. It has also been used in the synthesis of dyes, fluorescent probes, and other compounds. In addition, it has been used in the synthesis of pharmaceuticals, pesticides, and agrochemicals.
Mecanismo De Acción
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid is an organic compound that acts as a catalyst in the synthesis of various small molecules. It acts by forming a covalent bond between two molecules, which then allows the molecules to react with each other more quickly and efficiently. This process is known as catalysis.
Efectos Bioquímicos Y Fisiológicos
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as the ability to reduce inflammation and oxidative stress. In addition, it has been found to have anti-cancer properties, as well as the ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in laboratory experiments has a number of advantages, including its ease of synthesis, its low cost, and its non-toxic nature. Additionally, it can be used as a catalyst in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and agrochemicals. However, there are some limitations to the use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in laboratory experiments, including its instability in the presence of light and oxygen, as well as its potential to undergo hydrolysis.
Direcciones Futuras
The use of 2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid in scientific research is expected to continue to expand in the future. Potential future directions include its use in the synthesis of new pharmaceuticals, pesticides, and agrochemicals, as well as its use as a fluorescent probe for imaging and detection of various molecules. Additionally, it could be used in the development of new catalysts for the synthesis of various small molecules. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Propiedades
IUPAC Name |
2-[2-bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-6(10(12)13)2-1-5(4-14)7(9)3-8(15)16/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNIELPTWLADFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)CC(=O)O)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)




